(S)-5-Methoxychroman-3-amine (2S,3S)-2,3-dihydroxysuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Methoxychroman-3-amine (2S,3S)-2,3-dihydroxysuccinate is a chiral compound with significant potential in various scientific fields. This compound features a chroman ring system substituted with a methoxy group and an amine group, along with a dihydroxysuccinate moiety. The stereochemistry of the compound is defined by the (S) and (2S,3S) configurations, which are crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methoxychroman-3-amine (2S,3S)-2,3-dihydroxysuccinate typically involves several steps, including the formation of the chroman ring, introduction of the methoxy and amine groups, and the attachment of the dihydroxysuccinate moiety. One common method involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester-forming compounds . This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield.
Industrial Production Methods
Industrial production of this compound can be achieved through chemoenzymatic processes, which combine chemical synthesis with enzymatic catalysis. This approach allows for high enantioselectivity and efficiency, making it suitable for large-scale production. The use of engineered bacteria containing specific enzymes, such as carbonyl reductase and glucose dehydrogenase, can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-5-Methoxychroman-3-amine (2S,3S)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(S)-5-Methoxychroman-3-amine (2S,3S)-2,3-dihydroxysuccinate has numerous applications in scientific research:
Chemistry: The compound is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications due to its biological activity, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals
Mechanism of Action
The mechanism of action of (S)-5-Methoxychroman-3-amine (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
(S)-5-Methoxychroman-3-amine: Lacks the dihydroxysuccinate moiety, resulting in different biological activity.
®-5-Methoxychroman-3-amine (2R,3R)-2,3-dihydroxysuccinate: The enantiomer of the compound, with distinct stereochemistry and potentially different biological effects.
5-Methoxychroman-3-amine: Without specific stereochemistry, leading to a mixture of enantiomers and reduced selectivity.
Uniqueness
(S)-5-Methoxychroman-3-amine (2S,3S)-2,3-dihydroxysuccinate is unique due to its specific stereochemistry, which imparts high selectivity and potency in its biological interactions. This makes it a valuable compound for research and industrial applications, where precise control over molecular interactions is essential .
Properties
Molecular Formula |
C14H19NO8 |
---|---|
Molecular Weight |
329.30 g/mol |
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(3S)-5-methoxy-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C10H13NO2.C4H6O6/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10;5-1(3(7)8)2(6)4(9)10/h2-4,7H,5-6,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m00/s1 |
InChI Key |
CCEDBGCEBQVORM-ZZQRGORHSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1C[C@@H](CO2)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
COC1=CC=CC2=C1CC(CO2)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.